molecular formula C25H20BrNO4 B11683533 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 3-bromobenzoate

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 3-bromobenzoate

Cat. No.: B11683533
M. Wt: 478.3 g/mol
InChI Key: DZAQSSNYPKAQAA-UHFFFAOYSA-N
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Description

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 3-bromobenzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 3-bromobenzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The acetyl, methoxyphenyl, and methyl groups can be introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride, while methoxyphenyl and methyl groups can be introduced through Friedel-Crafts alkylation.

    Bromination: The final step involves the bromination of the benzoate group using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 3-bromobenzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as organic semiconductors.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist for specific receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 3-bromobenzoate can be compared with other indole derivatives, such as:

    3-acetyl-1,2-dimethyl-1H-indol-5-yl 3-bromobenzoate: This compound has a similar structure but differs in the substitution pattern on the indole core.

    1-(4-methoxyphenyl)-2-methyl-1H-indole: This compound lacks the acetyl and bromobenzoate groups, making it less complex.

    5-bromo-2-methyl-1H-indole: This compound has a simpler structure with only a bromine and methyl group on the indole core.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler indole derivatives.

Properties

Molecular Formula

C25H20BrNO4

Molecular Weight

478.3 g/mol

IUPAC Name

[3-acetyl-1-(4-methoxyphenyl)-2-methylindol-5-yl] 3-bromobenzoate

InChI

InChI=1S/C25H20BrNO4/c1-15-24(16(2)28)22-14-21(31-25(29)17-5-4-6-18(26)13-17)11-12-23(22)27(15)19-7-9-20(30-3)10-8-19/h4-14H,1-3H3

InChI Key

DZAQSSNYPKAQAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C4=CC(=CC=C4)Br)C(=O)C

Origin of Product

United States

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